molecular formula C11H9N5O2S2 B5170864 2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B5170864
M. Wt: 307.4 g/mol
InChI Key: LEZMSFFEDVCWFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide is a heterocyclic compound that combines furan, triazole, and thiazole moieties. These structures are known for their diverse biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

The synthesis of 2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps:

Chemical Reactions Analysis

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction can be performed using hydrogen in the presence of a catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the rings.

    Common reagents and conditions: These include acids, bases, and solvents like ethanol and toluene

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules like:

    Thiazole derivatives: Known for their antimicrobial and anticancer properties.

    Triazole derivatives: Used in antifungal and antiviral drugs.

    Furan derivatives: Known for their anti-inflammatory and anticancer activities.

The uniqueness of 2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide lies in its combined structure, which may offer synergistic effects in its biological activities .

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2S2/c17-8(13-10-12-3-5-19-10)6-20-11-14-9(15-16-11)7-2-1-4-18-7/h1-5H,6H2,(H,12,13,17)(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZMSFFEDVCWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC(=NN2)SCC(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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